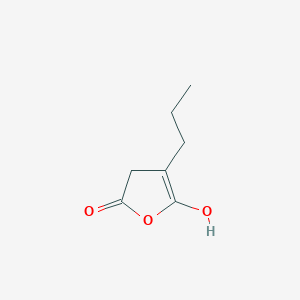

5-Hydroxy-4-propylfuran-2(3H)-one

Overview

Description

5-Hydroxy-4-propylfuran-2(3H)-one is an organic compound belonging to the furanone family It is characterized by a furan ring substituted with a hydroxy group at the 5-position and a propyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-propylfuran-2(3H)-one can be achieved through several methods. One common approach involves the oxidation of furfural derivatives. For instance, the oxidation of 4-propylfurfural using an oxidizing agent such as oxone in the presence of water as a solvent can yield this compound . This method is efficient and scalable, making it suitable for industrial applications.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using continuous flow reactors and catalytic processes. The use of heterogeneous catalysts, such as TS-1, can enhance the yield and selectivity of the desired product . These methods ensure a high yield and purity of the compound, making it viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-propylfuran-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, yielding 4-propylfuran-2(3H)-one.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Oxone, hydrogen peroxide, or other oxidizing agents in aqueous or organic solvents.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

Substitution: Halogenating agents (e.g., thionyl chloride) or amines in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: 4-Propylfuran-2(3H)-one.

Substitution: Halogenated or aminated derivatives of the original compound.

Scientific Research Applications

5-Hydroxy-4-propylfuran-2(3H)-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor for various chemical reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is used in the production of fine chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism by which 5-Hydroxy-4-propylfuran-2(3H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxy group at the 5-position makes the compound electrophilic, allowing it to participate in nucleophilic addition reactions. This reactivity is crucial for its role in various chemical and biological processes. The compound can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

5-Hydroxy-2(5H)-furanone: Similar in structure but lacks the propyl group at the 4-position.

4-Propyl-2(5H)-furanone: Similar but lacks the hydroxy group at the 5-position.

5-Hydroxy-4-methylfuran-2(3H)-one: Similar but has a methyl group instead of a propyl group at the 4-position.

Uniqueness

5-Hydroxy-4-propylfuran-2(3H)-one is unique due to the presence of both a hydroxy group and a propyl group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Biological Activity

5-Hydroxy-4-propylfuran-2(3H)-one, also known as 5-hydroxy-4-propyl-2(3H)-furanone, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antioxidant properties, potential therapeutic applications, and mechanisms of action, supported by research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 142.15 g/mol

- CAS Number : 78920-10-2

Structural Characteristics

The compound features a furan ring substituted with a hydroxyl group and a propyl chain, contributing to its unique biological properties.

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that this compound exhibits anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and inflammatory bowel disease.

Antimicrobial Activity

Preliminary investigations have indicated that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, highlighting its potential as a natural preservative or therapeutic agent .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound. It appears to enhance neuronal survival under oxidative stress conditions and may play a role in neuroprotection against diseases like Alzheimer's and Parkinson's .

The biological effects of this compound can be attributed to its ability to modulate various signaling pathways:

- Antioxidant Pathways : The compound activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes.

- Inflammatory Pathways : It inhibits NF-kB signaling, reducing the expression of inflammatory mediators.

- Neuroprotective Mechanisms : By modulating calcium homeostasis and reducing oxidative stress, it protects neurons from apoptosis.

Case Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed a significant reduction in free radical levels compared to control groups, indicating strong antioxidant activity .

Case Study 2: Anti-inflammatory Potential

In vitro studies conducted on human macrophages demonstrated that treatment with this compound led to a marked decrease in TNF-alpha production. This suggests its potential use in managing inflammatory conditions .

Case Study 3: Neuroprotection in Animal Models

Research involving animal models of neurodegeneration revealed that administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues.

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Curcumin | Very High | High | Moderate |

| Resveratrol | High | High | Low |

This table illustrates how this compound compares with other well-known bioactive compounds.

Properties

IUPAC Name |

5-hydroxy-4-propyl-3H-furan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDVMHLKEBXUQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(OC(=O)C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.